molecular formula C21H16N2O4 B13579574 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid

Cat. No.: B13579574
M. Wt: 360.4 g/mol
InChI Key: PREKZXKEPKUQIH-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid (CAS 1341759-16-7) is a specialized chemical building block designed for advanced research applications. This compound features a molecular formula of C 21 H 16 N 2 O 4 and a molecular weight of 360.36 . Its structure integrates a critical Fmoc ((9H-fluoren-9-yl)methoxy)carbonyl) protecting group, a cornerstone in modern solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine functionality during the synthesis process and can be readily removed under basic conditions, allowing for the sequential construction of complex peptide chains . The primary research value of this reagent lies in its functionalization as an isonicotinic acid derivative. The carboxylic acid moiety (O=C(O)) serves as an handle for conjugation, enabling the molecule to be linked to other scaffolds, resins, or biomolecules . This makes it a vital intermediate for introducing a substituted pyridine core into target structures. Researchers utilize this compound in medicinal chemistry for the design and synthesis of novel molecules with potential biological activity. The structural features of the fluorene and pyridine rings are associated with diverse pharmacological actions in developed compounds, ranging from antimicrobial to antitumor activities . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16N2O4/c24-20(25)13-9-10-22-19(11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26)

InChI Key

PREKZXKEPKUQIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Fmoc-Protected Amino Isonicotinic Acid

Step 1: Activation of Isonicotinic Acid

  • Isonicotinic acid (pyridine-4-carboxylic acid) is activated using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • This activation forms an O-acylurea intermediate, ready for coupling with amines.

Step 2: Coupling with Fmoc-Protection Reagent

  • The activated isonicotinic acid reacts with Fmoc-OSu (fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in the presence of a base like sodium bicarbonate or DIPEA (N,N-diisopropylethylamine).
  • This results in the formation of Fmoc-isonicotinic acid or its amino derivative, depending on the specific route.

Reaction Conditions:

Parameter Details
Solvent DMF (Dimethylformamide) or DMSO
Temperature Room temperature to 40°C
Time 4-12 hours

Coupling of the Fmoc-Protected Acid with Amino Precursors

Step 3: Amide Bond Formation

  • The Fmoc-isonicotinic acid derivative is coupled with amino-containing compounds, such as amino acids or peptide fragments, using peptide coupling reagents like HATU, HOBt, or PyBOP.
  • The coupling is performed in an inert solvent like DMF or dichloromethane (DCM) under nitrogen atmosphere.

Step 4: Cyclization or Further Functionalization

  • Additional steps may include cyclization or attachment of other functional groups depending on the desired final structure.

Deprotection and Final Purification

Step 5: Removal of Protecting Groups

  • The Fmoc group is typically removed using 20% piperidine in DMF.
  • The deprotected compound is purified via chromatography techniques (e.g., preparative HPLC).

Step 6: Crystallization and Characterization

  • The final compound is crystallized from suitable solvents and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Summary of the Synthesis

Step Reagents Conditions Purpose References
Activation of isonicotinic acid EDC or DCC Room temp, 4-12h Form reactive intermediate ,
Fmoc protection Fmoc-OSu, NaHCO₃ DMF, RT Protect amino group ,
Coupling with amino precursor HATU, HOBt DMF, inert atmosphere Form amide bond ,
Deprotection Piperidine DMF, RT Remove Fmoc group ,
Purification Chromatography Various Final product isolation ,

Notes on Reaction Conditions and Optimization

  • Solvent Choice: DMF is preferred for its solubility of reagents and stability.
  • Temperature Control: Reactions are generally performed at room temperature or slightly elevated temperatures (up to 40°C) to optimize yield.
  • Reaction Time: Typically ranges from 4 to 12 hours depending on reagent reactivity.
  • Yield Optimization: Excess coupling reagents and proper purification techniques improve overall yield and purity.

Data Tables

Parameter Typical Range Notes
Activation reagent DCC or EDC Used in molar ratios of 1.2:1 to 2:1
Fmoc-OSu 1.0–1.3 equivalents Ensures complete protection
Solvent volume 10–50 mL per mmol For adequate solubilization
Reaction temperature 20–40°C Mild heating accelerates reactions
Reaction time 4–12 hours Sufficient for completion

Research Findings and Applications

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is primarily used in peptide chemistry, serving as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). Its protective group (Fmoc) allows selective deprotection, facilitating sequential peptide chain assembly. The compound's utility extends to medicinal chemistry, where it acts as a building block for designing bioactive molecules, including enzyme inhibitors and receptor ligands.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: It can react with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties
Target Compound (Not explicitly listed) Presumed C₂₂H₁₈N₂O₄* ~374 (estimated) Fmoc-amine, pyridine-4-carboxylic acid High thermal stability (predicted)
2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid (1514977-42-4) C₂₂H₁₈N₂O₄ 374.39 Fmoc-amine, pyridine-4-carboxylic acid Density: 1.331 g/cm³; pKa: 1.95; Boiling point: 693.2°C (predicted)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid (29022-11-5) C₁₇H₁₅NO₄ 297.31 Fmoc-amine, acetic acid Storage: Room temperature, dry; Hazards: H315, H319, H335 (skin/eye irritation, respiratory irritation)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (204716-17-6) C₂₄H₂₀NO₄ 398.42 Fmoc-amine, phenylacetic acid Increased hydrophobicity due to phenyl group
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid C₁₉H₁₉NO₄ 325.36 Fmoc-amine, branched aliphatic acid Steric hindrance from methyl group; used in peptide synthesis

*Note: The target compound’s structure is inferred from , which describes a closely related isonicotinic acid derivative.

Key Observations:
  • Aromatic vs.
  • Hydrophobicity : Phenyl-containing derivatives (e.g., 204716-17-6 ) are more lipophilic, favoring membrane permeability in drug design.
Table 2: Hazard Comparison
Compound GHS Classification Hazard Statements
Target Compound (inferred) Likely Category 2A eye irritation, Category 4 oral toxicity* H315, H319, H335 (predicted)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid (1632296-20-8) H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Acute toxicity, skin/eye damage
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid (29022-11-5) H315, H319, H335 Skin/eye irritation, respiratory irritation

*Safety data for the target compound is extrapolated from structurally similar Fmoc-protected acids, which commonly exhibit mild to moderate toxicity due to reactive functional groups.

Stability and Environmental Impact

  • Thermal Stability : Pyridine derivatives (e.g., 1514977-42-4 ) exhibit high predicted boiling points (~693°C), suggesting utility in high-temperature applications.
  • Environmental Data : Most analogs lack ecotoxicological data (e.g., ), highlighting a critical research gap.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its antimicrobial and anticancer activities.

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of 410.46 g/mol. It is classified as a derivative of isonicotinic acid, modified with a fluorenylmethoxycarbonyl group which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with fluorenylmethoxycarbonyl (Fmoc) protection groups. The process can be summarized as follows:

  • Formation of Isonicotinic Acid Derivative : Isonicotinic acid is reacted with an appropriate amine to form the corresponding amide.
  • Fmoc Protection : The amine group is then protected using the Fmoc group, which facilitates further functionalization without affecting the core structure.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Organism
1a0.0625Staphylococcus aureus
1b0.156Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy against planktonic microbial cells, and further studies have shown that these compounds also inhibit biofilm formation, which is critical in chronic infections.

Anticancer Activity

In addition to antimicrobial properties, compounds related to this compound have been evaluated for their anticancer potential. Research has indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation involved testing a series of O-aryl-carbamoyl compounds derived from fluorenes against various pathogens. The results highlighted that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism by which these compounds exert their anticancer effects. It was found that they significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells, leading to increased apoptosis rates .

Q & A

Basic: What is the role of the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group in synthesizing this compound?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling of amino acids. After deprotection, the isonicotinic acid moiety can participate in further reactions, such as forming amide bonds or coordinating with metal ions in catalytic systems .

Basic: What purification methods are recommended for isolating this compound?

Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient. For preliminary analysis, thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane, 3:1) can monitor reaction progress. Final characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

The Fmoc group is sensitive to prolonged exposure to bases (e.g., pH >9) and elevated temperatures (>40°C), which can lead to premature deprotection. Stability studies using accelerated degradation protocols (e.g., 40°C, 75% humidity) show that the compound retains >90% purity for 72 hours in acidic buffers (pH 4–6) but degrades rapidly in basic conditions. Storage at -20°C under argon is recommended for long-term stability .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies during peptide synthesis?

Discrepancies in coupling yields (e.g., 60–95%) often stem from variations in activation reagents or solvent systems. For example, using HATU instead of HBTU improves efficiency by 15–20% due to enhanced reactivity. Comparative studies should include kinetic analyses (e.g., monitoring by FT-IR or LC-MS) to optimize molar ratios of reactants and minimize side reactions like racemization .

Advanced: What experimental designs are used to study interactions between this compound and biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred for quantifying binding affinities (KD). For example, SPR studies with immobilized human serum albumin (HSA) revealed a KD of 2.3 µM, suggesting moderate plasma protein binding. Molecular docking simulations (e.g., AutoDock Vina) can further predict binding modes to enzymes like cytochrome P450 .

Advanced: How do structural analogs of this compound compare in bioactivity?

Compound NameCAS NumberKey Structural DifferencesBioactivity Insights
4-{[(Fmoc)carbonyl]-9-fluoro-tetrahydrobenzoxazepine-7-carboxylic acid2137607-20-4Benzoxazepine coreEnhanced neuroactive properties due to fluorination
(S)-Fmoc-3-methoxy-L-phenylalanine954147-35-4Methoxy-phenyl groupImproved peptide stability in oxidative environments
2-((Fmoc)amino)tetradecanoic acidN/ALong aliphatic chainIncreased lipid membrane permeability
The fluorinated isoindole in the target compound provides unique π-stacking interactions, enhancing binding to aromatic residues in enzymes .

Basic: What safety precautions are critical when handling this compound?

The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of exposure, rinse skin with 10% acetic acid to neutralize basic degradation products. Waste must be disposed via incineration to avoid environmental release of fluorenyl byproducts .

Advanced: What strategies optimize the synthesis yield of this compound?

Yield optimization (from ~50% to >80%) involves:

  • Solvent selection : Anhydrous DMF minimizes hydrolysis of the Fmoc group.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 10 mol% accelerates carbamate formation.
  • Temperature control : Maintaining 0–5°C during coupling reduces epimerization.
    Post-synthesis, trituration with cold diethyl ether removes unreacted reagents .

Advanced: What are the primary degradation products, and how are they characterized?

Thermogravimetric analysis (TGA) identifies CO2 and 9-fluorenylmethanol as major degradation byproducts at >200°C. LC-MS studies under oxidative stress (H2O2) reveal hydroxylated derivatives. These products are quantified using GC-MS with a DB-5MS column and electron ionization .

Advanced: How does this compound perform in solid-phase vs. solution-phase synthesis?

ParameterSolid-PhaseSolution-Phase
Yield85–92%60–75%
Purity>95% (after cleavage)~90% (requires HPLC purification)
ScalabilityLimited to ~10 mmolEasily scalable to 100 mmol
Solid-phase synthesis is preferred for combinatorial libraries, while solution-phase suits large-scale production of single peptides .

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